Cas no 477864-43-0 (N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE)

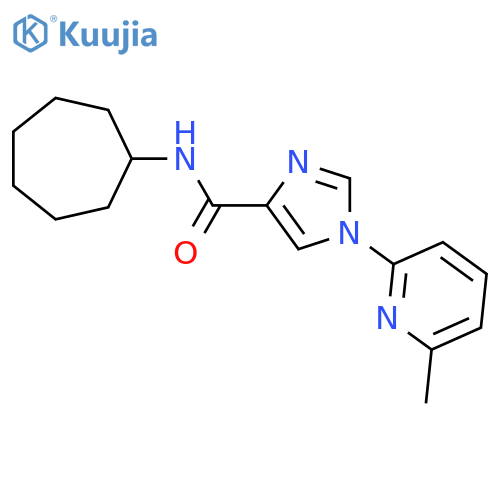

477864-43-0 structure

商品名:N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE

CAS番号:477864-43-0

MF:C17H22N4O

メガワット:298.382783412933

MDL:MFCD02082719

CID:5234758

N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE 化学的及び物理的性質

名前と識別子

-

- N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE

- N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide

- 1H-Imidazole-4-carboxamide, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-

- MLS000326958

- SMR000179521

- N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide

- Oprea1_238823

- BDBM48688

- cid_3792554

- HMS2275O09

- N-cycloheptyl-1-(6-methyl-2-pyridinyl)-4-imidazolecarboxamide

- N-cycloheptyl-1-(6-methyl-2-pyridyl)imidazole-4-carboxamide

-

- MDL: MFCD02082719

- インチ: 1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22)

- InChIKey: OMXHLELEEVZALR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CN(C2C=CC=C(C)N=2)C=N1)NC1CCCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 368

- トポロジー分子極性表面積: 59.8

- 疎水性パラメータ計算基準値(XlogP): 3.3

N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-20mg |

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 98% | 20mg |

¥1083 | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-10mg |

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 98% | 10mg |

¥924 | 2023-04-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858678-1g |

N-Cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-1mg |

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 98% | 1mg |

¥535 | 2023-04-03 | |

| Ambeed | A893412-1g |

N-Cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 90% | 1g |

$350.0 | 2023-04-04 | |

| abcr | AB299234-100mg |

N-Cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide; . |

477864-43-0 | 100mg |

€283.50 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-2mg |

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 98% | 2mg |

¥536 | 2023-04-03 | |

| abcr | AB299234-100 mg |

N-Cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide; . |

477864-43-0 | 100 mg |

€221.50 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-5mg |

N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |

477864-43-0 | 98% | 5mg |

¥661 | 2023-04-03 |

N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

477864-43-0 (N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477864-43-0)N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE

清らかである:99%

はかる:1g

価格 ($):315.0